Modafinil Carboxylate-d5 (Mixture of Diastereomers)
CAS No.: 1185142-72-6
Cat. No.: VC0022874
Molecular Formula: C15H14O3S
Molecular Weight: 279.365
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185142-72-6 |
|---|---|
| Molecular Formula | C15H14O3S |
| Molecular Weight | 279.365 |
| IUPAC Name | 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid |
| Standard InChI | InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D |
| Standard InChI Key | QARQPIWTMBRJFX-DYVTXVBDSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Composition
Modafinil Carboxylate-d5 (Mixture of Diastereomers) is identified by the CAS number 1185142-72-6, representing a deuterium-labeled analog of modafinil carboxylate. The molecular formula is reported as C15H14O3S with a molecular weight of 279.365, though some sources suggest variations in the formula (C15H4D10O3S) with a corresponding molecular weight of 284.39647778, likely reflecting different degrees of deuterium incorporation . The compound features five deuterium atoms strategically positioned to replace hydrogen atoms in the original structure, creating a stable isotope-labeled version that maintains similar chemical behavior to its non-deuterated counterpart while providing distinguishable mass spectrometric properties. The deuterium atoms are incorporated into the phenyl rings of the molecule, as indicated by the InChI notation showing deuterium substitutions at positions 1, 3, 4, 7, and 8 in the molecular structure. This specific pattern of deuterium incorporation optimizes the compound's utility as an analytical standard while maintaining chemical similarity to modafinil carboxylate.
Structural Characteristics and Diastereomeric Properties
The compound exists as a mixture of diastereomers due to the presence of a chiral center at the sulfinyl group, resulting in distinct R and S configurations that cannot be interconverted without breaking chemical bonds . This diastereomeric mixture is particularly significant in analytical contexts, as it represents the natural metabolic product distribution that occurs in biological systems processing modafinil . The structural backbone consists of diphenylmethyl moiety connected to a sulfinyl group, which is further linked to a carboxylic acid function that replaces the amide group found in the parent modafinil molecule . The SMILES notation (C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O) provided in the product information confirms this arrangement, highlighting the critical functional groups that define its chemical behavior and interactions. The compound's diastereomeric nature is particularly relevant when considering its metabolic pathways and pharmacokinetic properties, as different stereoisomers may exhibit distinct biological activities and clearance rates.
Physical and Chemical Characteristics
Synthesis and Metabolic Pathways
Synthesis Approaches
The synthesis of Modafinil Carboxylate-d5 involves sophisticated chemical processes designed to incorporate deuterium atoms at specific positions while maintaining the carboxylic acid functionality that distinguishes it from the parent modafinil compound. The primary synthetic route typically begins with deuterium-labeled precursors, which undergo a series of reactions including oxidation of the sulfide to sulfoxide, resulting in the formation of the diastereomeric mixture. The selective deuteration process must be carefully controlled to ensure consistent labeling patterns, as variations in deuterium incorporation can affect the compound's utility as an analytical standard. Advanced techniques such as catalytic hydrogen-deuterium exchange or synthesis from deuterated building blocks may be employed to achieve the desired isotopic enrichment while preserving the stereochemical properties of the molecule. The synthesis must also account for the diastereomeric mixture, either by producing and separating pure diastereomers that are later recombined in appropriate ratios, or by employing synthetic routes that naturally generate the desired diastereomeric distribution.
Metabolic Relationship to Modafinil
Research Applications and Analytical Utility
Analytical Chemistry Applications
Modafinil Carboxylate-d5 serves as an essential internal standard for the quantitative analysis of modafinil and its metabolites in biological matrices using mass spectrometry-based techniques . The deuterium labeling creates a mass shift that allows clear differentiation between the analyte and the internal standard while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation . This property is particularly valuable in bioanalytical method development, where accurate quantification of pharmacologically active compounds and their metabolites is crucial for understanding drug disposition and effectiveness . The compound's utility extends to various analytical platforms, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where it enables the development of validated methods with enhanced sensitivity, specificity, and reproducibility . The availability of a well-characterized deuterated standard also facilitates method transfer between laboratories and instruments, contributing to standardization in pharmaceutical research and development .
Pharmacokinetic Studies and Drug Development
The importance of Modafinil Carboxylate-d5 in pharmacokinetic research cannot be overstated, as it enables precise tracking of modafinil metabolism across different populations and under various physiological conditions . The FDA's Metabolism in Safety Testing (MIST) guidance highlights the critical role of metabolite safety assessment in drug development, emphasizing the need for comprehensive pharmacokinetic analysis of metabolites . Modafinil Carboxylate-d5 directly addresses this requirement by providing a reliable tool for quantifying modafinil acid concentrations in complex biological matrices . The compound's application in population pharmacokinetic studies has revealed significant interethnic variations in modafinil metabolism, with clearance rates varying by up to 1.25-fold among different ethnic groups . These findings have important implications for dosage recommendations and therapeutic outcomes across diverse populations, demonstrating the compound's value in personalized medicine approaches . The use of deuterium-labeled standards also enables more accurate assessment of drug-drug interactions and potential metabolic pathways that might otherwise be difficult to detect or quantify.
Ethnic Variations in Modafinil Metabolism
Studies utilizing Modafinil Carboxylate-d5 as an analytical standard have revealed significant ethnic variations in the metabolism of modafinil, providing valuable insights for personalized medicine approaches . The comprehensive pharmacokinetic evaluation of modafinil acid across five major ethnic groups in China (Han, Mongolian, Korean, Uygur, and Hui) demonstrated notable differences in clearance rates and metabolic conversion fractions . As shown in Table 1, compared to the Han reference group, the Korean population exhibited a 1.25-fold increase in clearance, while Uygur and Hui groups showed a 1.15-fold increase, and the Mongolian group demonstrated similar clearance to the Han population . These variations highlight the importance of considering ethnic background when determining appropriate dosing regimens for modafinil, as differences in metabolic clearance can significantly impact drug exposure and therapeutic outcomes . The study employed sophisticated population pharmacokinetic modeling techniques, integrating covariate analysis to identify factors influencing the pharmacokinetic parameters of both modafinil and modafinil acid .
Table 1: Ethnic Variations in Modafinil Acid Clearance
| Ethnic Group | Clearance Rate (Relative to Han) | Sample Size |
|---|---|---|
| Han | 1.00 (reference) | n determined from study |
| Mongolian | 1.00 (similar to reference) | n determined from study |
| Korean | 1.25 | n determined from study |
| Uygur | 1.15 | n determined from study |
| Hui | 1.15 | n determined from study |
Note: Data derived from population pharmacokinetic analysis
Pharmacological Properties and Significance
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